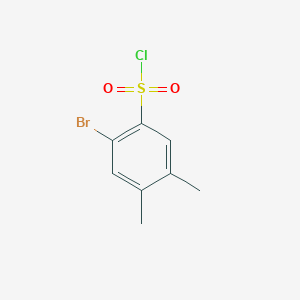

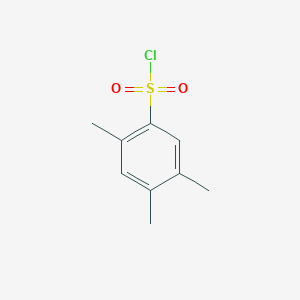

2-Bromo-4,5-dimethylbenzenesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-Bromo-4,5-dimethylbenzenesulfonyl chloride" is a derivative of benzenesulfonyl chloride with bromine and methyl groups as substituents on the benzene ring. Although the provided papers do not directly discuss this compound, they do provide insights into similar sulfonyl chloride compounds and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves the interaction of substituted anilines with chlorosulfonic acid, as seen in the synthesis of isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride . This suggests that a similar approach could be used for synthesizing 2-Bromo-4,5-dimethylbenzenesulfonyl chloride, starting from an appropriately substituted aniline.

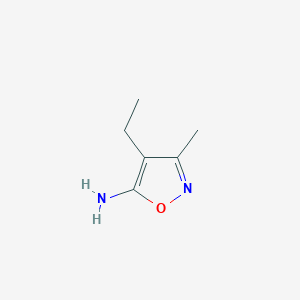

Molecular Structure Analysis

X-ray diffraction methods are commonly used to determine the crystal structures of such compounds, providing information on their conformation and molecular interactions . The molecular structure of 2-Bromo-4,5-dimethylbenzenesulfonyl chloride would likely show a similar arrangement of atoms, with the possibility of intramolecular interactions between the bromine atom and the sulfonyl group.

Chemical Reactions Analysis

Compounds with a sulfonyl chloride group, such as the ones studied, are reactive towards nucleophiles due to the presence of the electrophilic sulfur atom . The bromine atom in 2-Bromo-4,5-dimethylbenzenesulfonyl chloride would also make the compound susceptible to nucleophilic aromatic substitution reactions. The papers describe various reactions, including aminohalogenation and Michael addition, which could be relevant to the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical properties such as melting points, solubility, and crystal structure are often determined experimentally . The chemical properties, including reactivity and stability, can be inferred from kinetic investigations and the nature of substituents on the benzene ring . For 2-Bromo-4,5-dimethylbenzenesulfonyl chloride, the presence of electron-donating methyl groups and an electron-withdrawing bromine atom would influence its reactivity patterns.

Wissenschaftliche Forschungsanwendungen

Catalysis in Organic Synthesis

Skhiri et al. (2015) explored the use of various halo-substituted benzenesulfonyl chlorides, including 2-, 3-, and 4-bromobenzenesulfonyl chlorides, in Pd-catalyzed desulfitative arylation. This process is significant for producing arylated heteroarenes without cleaving the C–Br bonds, allowing for further chemical transformations. This study demonstrates the utility of these compounds in catalyzing reactions that are fundamental in organic synthesis (Skhiri et al., 2015).

Enzyme Inhibition Potential

N. Riaz (2020) conducted research on N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, synthesized from 4-bromobenzenesulfonyl chloride. These compounds were evaluated for their inhibitory potential against acetylcholinesterase (AChE) and α-glucosidase, indicating potential biomedical applications, particularly in areas related to enzyme inhibition (Riaz, 2020).

Nickel-Catalyzed Cross-Coupling

Everson et al. (2014) highlighted the use of 4-bromoaniline and p-toluenesulfonyl chloride (which includes compounds like 4-bromophenyl-4-methylbenzenesulfonamide) in nickel-catalyzed cross-coupling reactions. This study underscores the role of these compounds in facilitating complex organic syntheses, which are crucial in the development of new pharmaceuticals and materials (Everson et al., 2014).

Structural and Kinetic Investigations

Rublova et al. (2017) synthesized new isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride and investigated their crystal and molecular-electronic structures. This research is pivotal in understanding the physical and chemical properties of such compounds, which can inform their applications in various scientific fields (Rublova et al., 2017).

Safety and Hazards

2-Bromo-4,5-dimethylbenzenesulfonyl chloride is classified as dangerous. It can cause severe skin burns and eye damage (H314), and it may cause respiratory irritation (H335) . Safety measures include avoiding breathing dust, not getting the compound in eyes, on skin, or on clothing, and using only under a chemical fume hood .

Wirkmechanismus

Target of Action

The primary target of 2-Bromo-4,5-dimethylbenzenesulfonyl chloride is the benzylic position of aromatic compounds . The benzylic position refers to the carbon atom adjacent to the aromatic ring. This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic system .

Mode of Action

2-Bromo-4,5-dimethylbenzenesulfonyl chloride can undergo nucleophilic substitution reactions at the benzylic position . In these reactions, a nucleophile (a species rich in electron density) attacks the electrophilic carbon at the benzylic position, leading to the substitution of the bromine atom . The exact mechanism (SN1 or SN2) depends on the nature of the benzylic halide .

Biochemical Pathways

The biochemical pathways affected by 2-Bromo-4,5-dimethylbenzenesulfonyl chloride are primarily those involving the synthesis of aromatic compounds . By modifying the benzylic position, this compound can influence the properties of the aromatic system, potentially affecting downstream biochemical reactions .

Result of Action

The molecular and cellular effects of 2-Bromo-4,5-dimethylbenzenesulfonyl chloride’s action depend on the specific biochemical pathways it influences. By modifying the benzylic position of aromatic compounds, it can alter their chemical properties and biological activities .

Eigenschaften

IUPAC Name |

2-bromo-4,5-dimethylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2S/c1-5-3-7(9)8(4-6(5)2)13(10,11)12/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSWVTPOIIAILQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)Br)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80502173 |

Source

|

| Record name | 2-Bromo-4,5-dimethylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4,5-dimethylbenzenesulfonyl chloride | |

CAS RN |

71795-72-7 |

Source

|

| Record name | 2-Bromo-4,5-dimethylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-1H-imidazo[4,5-B]pyrazine](/img/structure/B1281953.png)